molecular formula C18H29N5O2 B2451417 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide CAS No. 1171325-99-7

2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide

Cat. No.: B2451417
CAS No.: 1171325-99-7
M. Wt: 347.463
InChI Key: URDPFGNSBWMSNU-UHFFFAOYSA-N
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Description

The compound “2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a pyrazolo[3,4-d]pyridazine ring, and alkyl groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The tert-butyl and isopropyl groups are alkyl substituents, while the pyrazolo[3,4-d]pyridazine is a heterocyclic ring containing nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as pyridazine derivatives, have been studied extensively. They can undergo a variety of chemical reactions, including C-C bond formation and cyclization .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Ligands for GABA Receptor Complex : A study outlines the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines, indicating their potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex, which plays a significant role in neurotransmission and could have implications in treating neurological disorders (Weber et al., 2002).

  • Acetyl-CoA Carboxylase Inhibitors : Another study reports the synthesis of acetyl-CoA carboxylase inhibitors starting from compounds with a tert-butyl pyrazole core, highlighting a method for developing novel inhibitors that could be used in studying metabolic diseases (Huard et al., 2012).

Antimicrobial and Antifungal Applications

  • Research into the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use showcases the potential for developing new antimicrobial agents, indicating a wide area of application in combating bacterial and fungal infections (Darwish et al., 2014).

Antitumor Activity

  • A study on the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activity also includes their molecular docking screenings, revealing potential in the development of antitumor agents (Flefel et al., 2018).

Synthesis Methods and Chemical Reactions

  • Various studies have elaborated on the synthesis methods of related compounds, including the utilization of tert-butyl groups in protecting groups for pyrazole derivatives, indicating a rich area of research in synthetic chemistry that could lead to the development of new pharmaceuticals and materials (Pollock & Cole, 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in various fields, including medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which have been extensively studied for their diverse biological activities . .

Mode of Action

Generally, 1H-pyrazolo[3,4-b]pyridines interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific interactions of this compound with its potential targets would depend on the chemical environment of the target site.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the structural similarity to other 1h-pyrazolo[3,4-b]pyridines , it’s plausible that this compound could influence pathways related to the targets of these compounds

Properties

IUPAC Name

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-8-21(9-2)14(24)11-22-17(25)16-13(15(20-22)12(3)4)10-19-23(16)18(5,6)7/h10,12H,8-9,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDPFGNSBWMSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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